1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one typically involves the reaction of 7-methoxynaphthalene-2-carbaldehyde with phenoxyacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanone derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the methoxy and phenoxy groups .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be employed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the naphthalene ring.
Scientific Research Applications
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The methoxy and phenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanol: Similar structure but with an alcohol group instead of an ethanone.
1-(7-Methoxynaphthalen-2-yl)-2-phenoxypropane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness: 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
141591-14-2 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-18-10-9-14-7-8-15(11-16(14)12-18)19(20)13-22-17-5-3-2-4-6-17/h2-12H,13H2,1H3 |
InChI Key |
DWFQULOAUYHCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(=O)COC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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